molecular formula C18H16N6O3S2 B2538609 4-((3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole CAS No. 2034593-30-9

4-((3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole

Cat. No. B2538609
CAS RN: 2034593-30-9
M. Wt: 428.49
InChI Key: MSZZLQLJDLXWFG-UHFFFAOYSA-N
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Description

4-((3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole is a useful research compound. Its molecular formula is C18H16N6O3S2 and its molecular weight is 428.49. The purity is usually 95%.
BenchChem offers high-quality 4-((3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound “4-((3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole”, also known as “4-({3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidin-1-yl}sulfonyl)-2,1,3-benzothiadiazole”.

Antimicrobial Activity

This compound has shown significant potential as an antimicrobial agent. The presence of the triazole and azetidine moieties contributes to its ability to inhibit the growth of various bacterial and fungal strains. Research has demonstrated its effectiveness against pathogens such as E. coli, B. subtilis, C. albicans, and A. niger . The compound’s unique structure allows it to disrupt microbial cell walls and inhibit essential enzymes, making it a promising candidate for developing new antimicrobial drugs.

Anticancer Properties

The compound exhibits promising anticancer properties due to its ability to interfere with cancer cell proliferation and induce apoptosis. The benzothiadiazole core, combined with the triazole and azetidine groups, enhances its cytotoxic effects against various cancer cell lines. Studies have shown that it can effectively inhibit the growth of breast, lung, and colon cancer cells . Its mechanism of action involves the disruption of microtubule dynamics and the induction of oxidative stress within cancer cells.

Antiviral Applications

Research has indicated that this compound possesses antiviral activity, particularly against RNA viruses. The triazole ring is known for its ability to inhibit viral replication by targeting viral enzymes such as RNA-dependent RNA polymerase. This makes the compound a potential candidate for the development of antiviral therapies against diseases like influenza and hepatitis C . Its broad-spectrum antiviral activity is attributed to its ability to interfere with viral genome replication and protein synthesis.

Drug Delivery Systems

The compound has potential applications in drug delivery systems due to its ability to form stable complexes with various drug molecules. Its unique structure allows it to enhance the solubility and bioavailability of poorly soluble drugs. This property is particularly useful in developing formulations for oral and injectable drug delivery. The triazole and azetidine groups contribute to its ability to interact with drug molecules and improve their pharmacokinetic profiles.

These diverse applications highlight the compound’s versatility and potential in various fields of scientific research and drug development.

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Mechanism of Action

properties

IUPAC Name

4-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]sulfonyl-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O3S2/c25-29(26,17-8-4-7-16-18(17)21-28-20-16)23-10-14(11-23)24-9-13(19-22-24)12-27-15-5-2-1-3-6-15/h1-9,14H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSZZLQLJDLXWFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CC3=NSN=C32)N4C=C(N=N4)COC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole

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